An In-Depth Technical Guide to 4-Hydroxy-3,5-diisopropylbenzoic Acid: Synthesis, Properties, and Applications in Pharmaceutical Development
An In-Depth Technical Guide to 4-Hydroxy-3,5-diisopropylbenzoic Acid: Synthesis, Properties, and Applications in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3,5-diisopropylbenzoic acid, with the CAS number 13423-73-9 , is a substituted aromatic carboxylic acid of significant interest in the pharmaceutical industry.[1][2][3][4][5] Structurally, it is a derivative of benzoic acid, featuring two isopropyl groups at the 3 and 5 positions and a hydroxyl group at the 4 position of the benzene ring.[1][3] This specific arrangement of functional groups imparts unique chemical properties that make it a crucial intermediate in the synthesis of various high-value compounds, most notably the widely used intravenous anesthetic agent, propofol (2,6-diisopropylphenol).[2][3] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of 4-hydroxy-3,5-diisopropylbenzoic acid, with a focus on its role in drug development and the importance of purity in its production.
Physicochemical Properties
The physical and chemical characteristics of 4-hydroxy-3,5-diisopropylbenzoic acid are fundamental to its handling, reactivity, and analytical profiling. It typically presents as a white to off-white crystalline solid.[1][6]
| Property | Value | Source |
| CAS Number | 13423-73-9 | [1][2][3][4][5] |
| Molecular Formula | C13H18O3 | [1][2][3][5] |
| Molecular Weight | 222.28 g/mol | [1][2][3][4][5] |
| Appearance | White to off-white powder/crystalline solid | [1][6] |
| Melting Point | 146 °C | [7] |
| Boiling Point | 343.5 ± 42.0 °C at 760 mmHg | [1][8] |
| Density | 1.108 ± 0.06 g/cm³ | [1][7][8] |
| Solubility | Soluble in organic solvents like DMSO, Ethyl Acetate, and Methanol; limited solubility in water. | [1][7] |
| pKa | 4.65 ± 0.10 (Predicted) | [7] |
Synthesis of 4-Hydroxy-3,5-diisopropylbenzoic Acid
The primary synthetic route to 4-hydroxy-3,5-diisopropylbenzoic acid involves the Friedel-Crafts alkylation of p-hydroxybenzoic acid with an isopropylating agent, such as isopropanol, in the presence of an acid catalyst.[1][2] This method is advantageous as the carboxylic acid group at the para position effectively directs the bulky isopropyl groups to the ortho positions (3 and 5), thus preventing the formation of undesired isomers.[3]
A general workflow for the synthesis is depicted below:
Caption: Synthesis workflow for 4-Hydroxy-3,5-diisopropylbenzoic Acid.
Detailed Experimental Protocol:
The following protocol is a representative example of the synthesis of 4-hydroxy-3,5-diisopropylbenzoic acid:
-
Reaction Setup: In a suitable reaction vessel, combine p-hydroxybenzoic acid and isopropanol. A solid acid catalyst is then introduced to the mixture.[9]
-
Alkylation Reaction: The reaction mixture is heated to a temperature range of 40-60 °C with continuous stirring.[9] The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) until the concentration of the starting material, p-hydroxybenzoic acid, is below a specified threshold (e.g., <5%).[1][9]
-
Isolation and Purification: Upon completion, the solid acid catalyst is removed by filtration. The filtrate is then cooled to induce crystallization of the product. The resulting crystals are collected by filtration and dried to yield 4-hydroxy-3,5-diisopropylbenzoic acid.[9] Further purification can be achieved by recrystallization from an appropriate solvent.
Applications in Drug Development
The predominant application of 4-hydroxy-3,5-diisopropylbenzoic acid is as a key intermediate in the synthesis of propofol.[2][3] Propofol is a short-acting, intravenously administered hypnotic/amnestic agent used for the induction and maintenance of general anesthesia, sedation for mechanically ventilated adults, and procedural sedation.
The Pathway to Propofol:
The conversion of 4-hydroxy-3,5-diisopropylbenzoic acid to propofol is achieved through a decarboxylation reaction, which involves the removal of the carboxyl group as carbon dioxide.[1][3] This transformation is a critical step in the manufacturing of high-purity propofol.[3]
Caption: Decarboxylation of 4-Hydroxy-3,5-diisopropylbenzoic Acid to Propofol.
The purity of the starting material, 4-hydroxy-3,5-diisopropylbenzoic acid, is paramount as impurities can be carried over to the final propofol product, potentially affecting its safety and efficacy.[10] Common impurities that can arise during the synthesis of 4-hydroxy-3,5-diisopropylbenzoic acid include mono-alkylated byproducts and ether impurities.[10]
Mechanism of Action and Biological Relevance
While 4-hydroxy-3,5-diisopropylbenzoic acid itself is not typically used as a therapeutic agent, its antioxidant properties are of scientific interest.[1][6] The phenolic hydroxyl group can act as a free radical scavenger. However, its primary biological relevance is intrinsically linked to its role as a precursor to propofol.
Propofol's mechanism of action is primarily through the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor.[2] This leads to a general depression of the central nervous system, resulting in sedation and anesthesia.
Quality Control and Analytical Methods
Ensuring the purity of 4-hydroxy-3,5-diisopropylbenzoic acid is a critical aspect of its use in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is a key analytical technique for this purpose.
General HPLC Workflow for Purity Analysis:
Caption: General workflow for HPLC analysis of 4-Hydroxy-3,5-diisopropylbenzoic Acid.
Conclusion
4-Hydroxy-3,5-diisopropylbenzoic acid is a pivotal molecule in the synthesis of the essential anesthetic drug, propofol. Its well-defined synthesis and the critical need for high purity underscore its importance in the pharmaceutical industry. A thorough understanding of its physicochemical properties, synthetic pathways, and analytical characterization is essential for researchers, scientists, and drug development professionals working in this field. The continued optimization of its synthesis and purification processes will remain a key area of focus to ensure the quality and safety of propofol and other potential derivatives.
References
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National Center for Biotechnology Information. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Retrieved from [Link]
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PubChem. (n.d.). 4-Hydroxy-3,5-diisopropylbenzoic acid. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid. Retrieved from [Link]
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Chemsrc. (2025). 3,5-Diisopropyl-4-Hydroxybenzoic Acid | CAS#:13423-73-9. Retrieved from [Link]
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PharmaCompass.com. (n.d.). 4-Hydroxy-3,5-diisopropylbenzoic Acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]
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Natural Micron Pharm Tech. (n.d.). 3,5-Diisopropyl-4-Hydroxybenzoic Acid. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]
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